molecular formula C17H10ClF3N2O B2885051 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine CAS No. 73221-77-9

5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine

Cat. No.: B2885051
CAS No.: 73221-77-9
M. Wt: 350.73
InChI Key: DIPVCWHLFCGEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine is a chemical compound that features a pyrimidine ring substituted with a 4-chlorophenyl group and a 3-(trifluoromethyl)phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a 4-chlorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction using 4-chlorophenyl halides.

    Attachment of the 3-(Trifluoromethyl)phenoxy Group: The final step involves the introduction of the 3-(trifluoromethyl)phenoxy group through an etherification reaction. This can be done by reacting the pyrimidine intermediate with 3-(trifluoromethyl)phenol in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under appropriate conditions (temperature, solvent).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.

    5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]quinoline: Similar structure but with a quinoline ring instead of a pyrimidine ring.

Uniqueness

5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine is unique due to the presence of both a 4-chlorophenyl group and a 3-(trifluoromethyl)phenoxy group on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N2O/c18-14-6-4-11(5-7-14)12-9-22-16(23-10-12)24-15-3-1-2-13(8-15)17(19,20)21/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPVCWHLFCGEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.